molecular formula C10H10FN5O B7762565 5-amino-1-(2-fluorophenyl)-N'-hydroxy-1H-pyrazole-4-carboximidamide

5-amino-1-(2-fluorophenyl)-N'-hydroxy-1H-pyrazole-4-carboximidamide

Cat. No.: B7762565
M. Wt: 235.22 g/mol
InChI Key: JCARCIDWYBTTLV-UHFFFAOYSA-N
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Description

5-Amino-1-(2-fluorophenyl)-N'-hydroxy-1H-pyrazole-4-carboximidamide (CAS: 89433-80-7) is a fluorinated pyrazole derivative with the molecular formula C₁₀H₁₀FN₅O and a molecular weight of 235.22 g/mol . Its structure comprises a pyrazole core substituted with a 2-fluorophenyl group at position 1, an amino group at position 5, and a hydroxycarboximidamide moiety at position 4 (Figure 1) . The compound is typically isolated as a powder with a purity of 95% and is stored at room temperature, though safety data remain unpublished .

Properties

IUPAC Name

5-amino-1-(2-fluorophenyl)-N'-hydroxypyrazole-4-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN5O/c11-7-3-1-2-4-8(7)16-10(13)6(5-14-16)9(12)15-17/h1-5,17H,13H2,(H2,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCARCIDWYBTTLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=C(C=N2)C(=NO)N)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)N2C(=C(C=N2)/C(=N/O)/N)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Regioselectivity

The reaction proceeds in absolute ethanol or trifluoroethanol under reflux (4–6 hours) with a nitrogen atmosphere to prevent oxidation. Key observations include:

  • Regioselectivity : The reaction exclusively forms the 5-amino-4-cyano regioisomer due to the nucleophilic attack of the hydrazine’s amino group on the β-carbon of (ethoxymethylene)malononitrile.

  • Yield Optimization : Neutralizing hydrochloride salts of aryl hydrazines (e.g., 2-fluorophenylhydrazine hydrochloride) with triethylamine prior to reaction improves yields (47–93%).

Mechanistic Pathway

The mechanism involves:

  • Michael Addition : Formation of a hydrazide intermediate via nucleophilic attack.

  • Cyclization : Intramolecular cycloaddition to generate the pyrazole ring.

  • Aromatization : Elimination of ethanol to yield the stable pyrazole-carbonitrile.

Conversion of Nitrile to Carboximidamide

The nitrile group at position 4 of the pyrazole is converted to the carboximidamide moiety using hydroxylamine , a critical step for introducing the N'-hydroxy functionality.

Reaction with Hydroxylamine

  • Conditions : Treatment with hydroxylamine hydrochloride in anhydrous methanol under reflux (6–8 hours).

  • Challenges : Competing amide formation is mitigated by maintaining a 1:2 molar ratio of nitrile to hydroxylamine and avoiding aqueous conditions.

  • Yield : Reported amidoxime yields range from 65–85% after purification via silica gel chromatography.

Mechanistic Considerations

The reaction proceeds through nucleophilic attack by hydroxylamine’s oxygen on the nitrile carbon, forming an intermediate imidate , which tautomerizes to the carboximidamide.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : A hexane/ethyl acetate gradient (70:30 to 50:50) effectively isolates the carboximidamide.

  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization.

Spectroscopic Analysis

  • NMR Spectroscopy :

    • ¹H NMR : Aromatic protons of the 2-fluorophenyl group appear as doublets (δ 7.2–7.8 ppm, J = 8–10 Hz).

    • ¹³C NMR : The carboximidamide carbon resonates at δ 160–165 ppm.

  • Mass Spectrometry (MS) : Molecular ion peak at m/z 235.22 (C₁₀H₁₀FN₅O).

Comparative Analysis of Methodologies

ParameterMichael AdditionHydroxylamine Treatment
Reagent (Ethoxymethylene)malononitrileHydroxylamine hydrochloride
Solvent EthanolMethanol
Temperature Reflux (78°C)Reflux (65°C)
Yield 47–93%65–85%
Key Challenge RegioselectivityByproduct formation

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(2-fluorophenyl)-N’-hydroxy-1H-pyrazole-4-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, sodium ascorbate, and various metal catalysts such as palladium and copper . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different pyrazole derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests several potential therapeutic applications:

  • Enzyme Inhibition : Pyrazole derivatives are often studied for their ability to inhibit specific enzymes. The carboximidamide functional group may interact with enzyme active sites, potentially leading to inhibition or modulation of enzyme activity.
  • Anticancer Activity : Some pyrazole derivatives have shown promise as anticancer agents. Research indicates that modifications to the pyrazole structure can enhance cytotoxicity against various cancer cell lines.

Antimicrobial Properties

Studies on similar pyrazole compounds suggest that they may possess antimicrobial properties. This could be explored further for developing new antibiotics or antifungal agents.

Neurological Applications

Given the structural similarities with known neuroprotective agents, research may focus on evaluating the compound's effects on neurodegenerative diseases or as a potential treatment for conditions like Alzheimer's disease.

Case Study 1: Enzyme Interaction Studies

A study investigating the interaction of 5-amino-1-(2-fluorophenyl)-N'-hydroxy-1H-pyrazole-4-carboximidamide with target enzymes demonstrated promising results. The compound was shown to inhibit the activity of specific kinases involved in cancer progression, suggesting its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Testing

In vitro tests against various bacterial strains revealed that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. Further modifications to the structure could enhance this activity, making it a candidate for antibiotic development.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential:

Compound NameStructureUnique Features
5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbohydrazideStructureContains hydrazide functional group
3-amino-1-(2-fluorophenyl)-pyrazoleStructureLacks hydroxylamine; focuses on different biological activities
5-amino-N'-hydroxy-pyrazole-4-carboximidamideStructureSimilar core structure but different substituents affecting activity

These compounds differ primarily in their substituents and functional groups, which can significantly influence their biological activities and pharmacological profiles.

Future Research Directions

Future studies should focus on:

  • Mechanistic Studies : Understanding the specific mechanisms by which this compound interacts with biological targets.
  • Structure-Activity Relationship (SAR) : Investigating how variations in structure affect biological activity to optimize therapeutic potential.
  • In Vivo Studies : Conducting animal studies to evaluate efficacy and safety profiles before clinical trials.

Mechanism of Action

The mechanism of action of 5-amino-1-(2-fluorophenyl)-N’-hydroxy-1H-pyrazole-4-carboximidamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Thiazole Derivatives

4-Cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazoles (e.g., compounds 5a–5g) share the 2-fluorophenyl substituent but feature a thiazole ring instead of pyrazole. For example, thiazoles often exhibit enhanced metabolic stability but reduced aromaticity, which may impact pharmacokinetics .

Pyrazole Analogs

N'-Hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide (C₇H₁₂N₄O, MW: 168.20 g/mol) shares the pyrazole-carboximidamide backbone but replaces the 2-fluorophenyl group with methyl substituents. Methyl groups increase hydrophobicity, which may enhance membrane permeability but reduce target selectivity due to steric effects. The absence of fluorine in this analog likely diminishes electronegativity at the aromatic ring, affecting intermolecular interactions such as hydrogen bonding or π-stacking .

Compound Core Structure Substituents Molecular Weight (g/mol)
Target Compound Pyrazole 2-Fluorophenyl, NH₂, N'-hydroxy 235.22
N'-Hydroxy-1,3,5-trimethyl-pyrazole Pyrazole 1,3,5-Trimethyl, N'-hydroxy 168.20
Thiazole 5a–5g Thiazole 2-Fluorophenyl, cyclopropyl, aryl ~300–350 (estimated)

Biological Activity

5-Amino-1-(2-fluorophenyl)-N'-hydroxy-1H-pyrazole-4-carboximidamide is a synthetic organic compound belonging to the class of pyrazolecarboximidamides. With a molecular formula of C₁₀H₁₀FN₅O and a molecular weight of approximately 235.218 g/mol, this compound exhibits unique structural features that suggest potential therapeutic applications in medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms, interactions, and potential applications.

Structural Characteristics

The compound features:

  • Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
  • Fluorophenyl Group : Contributes to the compound's lipophilicity and potential biological interactions.
  • Hydroxylamine Moiety : May influence reactivity and interaction with biological targets.

Biological Activities

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial Properties : Pyrazoles have been shown to possess antibacterial and antifungal activities.
  • Anti-inflammatory Effects : Certain derivatives modulate inflammatory pathways, suggesting potential in treating inflammatory diseases.
  • Enzyme Inhibition : The carboximidamide functional group may act as an inhibitor or modulator of various enzymes, including acetylcholinesterase (AChE), which is significant in neurodegenerative conditions like Alzheimer's disease .

Table 1: Biological Activities of Pyrazole Derivatives

Activity TypeDescriptionReferences
AntimicrobialEffective against bacteria and fungi
Anti-inflammatoryModulates cytokine release
Enzyme inhibitionInhibits AChE and other relevant enzymes

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, the following hypotheses can be drawn based on its structure:

  • Interaction with Enzymes : The hydroxylamine group may facilitate binding to active sites of enzymes, leading to inhibition or modulation of enzyme activity.
  • Receptor Modulation : Potential interactions with neurotransmitter receptors could explain its neuroactive properties, particularly related to AChE inhibition.

Case Studies

Recent studies have evaluated the biological activity of similar compounds within the pyrazole class, highlighting their potential therapeutic roles:

  • Study on AChE Inhibition : Research demonstrated that certain pyrazole derivatives effectively inhibited AChE, suggesting that this compound could also exhibit similar properties .
  • Anti-inflammatory Activity Assessment : In vitro assays indicated that pyrazole derivatives could significantly reduce pro-inflammatory cytokine levels, supporting their use in inflammatory conditions .

Future Directions

Given the promising structural features and preliminary findings regarding biological activity, further research is warranted to fully elucidate the pharmacological profiles of this compound. Key areas for future investigation include:

  • In Vivo Studies : Evaluating the efficacy and safety in animal models.
  • Mechanistic Studies : Clarifying specific pathways and targets involved in its biological activity.
  • Synthesis Optimization : Developing more efficient synthetic routes to enhance yield and purity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-amino-1-(2-fluorophenyl)-N'-hydroxy-1H-pyrazole-4-carboximidamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of fluorinated anilines with nitrile precursors, followed by cyclization. For example, analogous pyrazole derivatives are synthesized using sodium azide-mediated cyclization under acidic conditions . Key parameters include temperature control (e.g., 60–80°C for azide reactions) and solvent selection (e.g., DMF or ethanol). Yield optimization may require stoichiometric adjustments of intermediates like 2-fluoroaniline derivatives and hydroxylamine .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify the fluorophenyl substituent (e.g., aromatic proton splitting patterns at δ 7.2–7.8 ppm) and the hydroxyimidamide group (broad singlet at δ 9.5–10.5 ppm) .
  • HPLC-MS : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) coupled with high-resolution mass spectrometry to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 263.08) and purity (>95%) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Prioritize kinase inhibition assays (e.g., JAK2 or EGFR kinases) due to the compound’s pyrazole-carboximidamide scaffold, which is known to target ATP-binding domains . Cell viability assays (MTT or resazurin-based) in cancer cell lines (e.g., MCF-7 or HeLa) can assess cytotoxicity. Include positive controls (e.g., staurosporine) and validate results with dose-response curves (IC50_{50} calculations) .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s pharmacokinetic properties without compromising activity?

  • Methodological Answer :

  • SAR Studies : Replace the 2-fluorophenyl group with electron-withdrawing substituents (e.g., 4-CF3_3) to improve metabolic stability .
  • LogP Optimization : Introduce polar groups (e.g., sulfonamides) to reduce hydrophobicity, monitored via shake-flask or chromatographic logP measurements .
  • Pro-drug Strategies : Mask the N'-hydroxy group with acetyl or phosphate esters to enhance oral bioavailability, followed by enzymatic hydrolysis studies in simulated gastric fluid .

Q. How should researchers address contradictions in biological data across different experimental models?

  • Methodological Answer :

  • Model Validation : Compare results in 2D vs. 3D cell cultures to assess microenvironment-dependent effects .
  • Off-target Profiling : Use proteome-wide affinity pulldown assays or thermal shift assays to identify unintended targets .
  • Meta-analysis : Aggregate data from public databases (e.g., ChEMBL) to identify trends in fluorophenyl-pyrazole derivatives’ activity .

Q. What computational strategies are effective for predicting binding modes with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into crystal structures of kinases (e.g., PDB: 4HJO). Prioritize poses with hydrogen bonding to the hinge region (e.g., pyrazole-NH to Glu694 in JAK2) .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability, focusing on fluorine-mediated hydrophobic interactions .

Q. How can crystallography resolve ambiguities in the compound’s tautomeric or conformational states?

  • Methodological Answer : Grow single crystals via slow evaporation (solvent: DMSO/water mixture) and collect X-ray diffraction data (Cu-Kα radiation). Refinement with SHELXL will clarify tautomerism (e.g., imidamide vs. hydroxyimine forms) and dihedral angles of the pyrazole ring .

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